1-Mpibsc

Description

1-Methylpyridinium bis(trifluoromethylsulfonyl)imide (1-Mpibsc) is an ionic liquid (IL) belonging to the pyridinium family, characterized by its 1-methylpyridinium cation and bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. This compound is notable for its high thermal stability (decomposition temperature >300°C), low viscosity (~50 cP at 25°C), and broad electrochemical window (~4.5 V), making it a versatile material in energy storage, catalysis, and polymer electrolytes . Synthesized via metathesis reactions between 1-methylpyridinium chloride and Li[TFSI], this compound exhibits superior ionic conductivity (10⁻³ S/cm at 25°C) compared to conventional solvents, attributed to its weakly coordinating anion and delocalized charge distribution .

Properties

CAS No. |

120592-98-5 |

|---|---|

Molecular Formula |

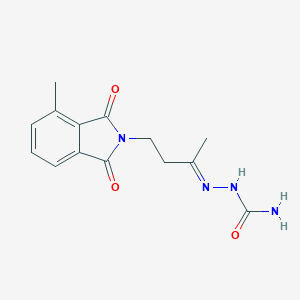

C14H16N4O3 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

[(E)-4-(4-methyl-1,3-dioxoisoindol-2-yl)butan-2-ylideneamino]urea |

InChI |

InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+ |

InChI Key |

ZUTLZDASWLWAJT-CXUHLZMHSA-N |

SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)CC/C(=N/NC(=O)N)/C |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |

Synonyms |

1-MPIBSC 1-N-3-methylphthalimidobutan-3-semicarbazone |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Property | This compound | 1-Epibsc | [BMIM][PF₆] |

|---|---|---|---|

| Melting Point (°C) | 10 | -15 | -80 |

| Viscosity (cP, 25°C) | 50 | 45 | 200 |

| Ionic Conductivity (S/cm) | 1.2 × 10⁻³ | 1.5 × 10⁻³ | 0.8 × 10⁻³ |

| Electrochemical Window (V) | 4.5 | 4.3 | 3.2 |

| Thermal Stability (°C) | >300 | >290 | >250 |

Catalysis

In Friedel-Crafts alkylation, this compound demonstrates 90% yield at 80°C, comparable to 1-Epibsc (88%) but superior to [BMIM][PF₆] (72%). The [TFSI]⁻ anion’s weak coordination facilitates substrate activation, while imidazolium-based ILs exhibit slower kinetics due to stronger ion pairing .

Critical Evaluation of Divergent Data

Discrepancies exist in reported thermal stability values. While most studies indicate this compound’s decomposition >300°C , one study observed partial degradation at 280°C under oxidative conditions, likely due to trace impurities . Similarly, ionic conductivity values vary (±10%) depending on moisture content, emphasizing the need for rigorous drying protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.